molecular formula C18H21NO3 B268173 4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide

4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide

Cat. No. B268173
M. Wt: 299.4 g/mol
InChI Key: PALOPYLFOIVVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide, also known as EMB-176, is a compound that has gained interest in scientific research due to its potential as a therapeutic drug. EMB-176 belongs to the class of benzamide derivatives which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide is not fully understood. However, studies have suggested that it exerts its biological activities by modulating various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. 4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activation of MAPKs, which are involved in cell proliferation and survival. Furthermore, 4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been found to inhibit the activation of PI3K/Akt, a pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been found to induce apoptosis in cancer cells and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities are well characterized. Furthermore, it has been found to exhibit low toxicity in vitro and in vivo. However, there are also limitations to using 4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for the scientific research of 4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, preclinical studies are needed to evaluate its efficacy and safety in animal models of cancer, inflammation, and neurodegenerative disorders. Thirdly, clinical trials are needed to evaluate its efficacy and safety in humans. Lastly, the development of novel derivatives of 4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide with improved efficacy and safety profiles is a promising area for future research.

Synthesis Methods

The synthesis of 4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide involves the condensation reaction of 4-methylphenylamine and 4-(2-ethoxyethoxy)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure 4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide.

Scientific Research Applications

4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been found to exhibit various biological activities such as anti-inflammatory, antitumor, and antioxidant properties. It has been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. 4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

4-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C18H21NO3/c1-3-21-12-13-22-17-10-6-15(7-11-17)18(20)19-16-8-4-14(2)5-9-16/h4-11H,3,12-13H2,1-2H3,(H,19,20)

InChI Key

PALOPYLFOIVVQN-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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